molecular formula C14H24ClNO3 B3169186 Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 935250-90-1

Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3169186
CAS No.: 935250-90-1
M. Wt: 289.8 g/mol
InChI Key: XGTFQSHBSUBFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound that has been studied for its potential anticonvulsant and sedative properties . It is part of a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives .


Synthesis Analysis

The compound was synthesized in a one-pot step using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system . The synthesized derivatives were biologically evaluated for their anticonvulsant, sedative activity, and neurotoxicity .

Scientific Research Applications

Separation Techniques and Environmental Analysis

Research on the separation of niobium and tantalum by solvent extraction highlights the challenges and solutions in extracting these metals, emphasizing the role of amines and extractants in the process. This study showcases the importance of chemical properties and extraction techniques relevant to the broader field of chemical analysis and separation science (Nguyen & Lee, 2018).

Environmental Fate and Behavior

Investigations into the environmental fate and behavior of compounds like parabens and methyl tert-butyl ether (MTBE) provide insights into the persistence, degradation, and toxicity of chemicals released into the environment. These studies explore how chemicals interact with environmental components and the implications for pollution and remediation strategies (Haman et al., 2015; Squillace et al., 1997).

Chemical Properties and Applications

The study of branched chain aldehydes and the microbial catabolism of aryloxyphenoxy-propionate herbicides illustrates the significance of understanding chemical properties and biological interactions for the development of new products and environmental technologies (Smit et al., 2009; Zhou et al., 2018).

Future Directions

The synthesized derivatives of “Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride”, particularly compounds 4, 9, and 16, are suggested as useful lead compounds for further investigation in the development of anticonvulsant and sedative agents .

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-5-6-7-15-10-11-8-12(16-2)14(18-4)13(9-11)17-3;/h8-9,15H,5-7,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTFQSHBSUBFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.